molecular formula C13H15ClN4O4S B12747226 Acetamide, N-(4-(((4,5-dihydro-1H-imidazol-2-yl)thio)acetyl)-2-nitrophenyl)-, monohydrochloride CAS No. 160518-40-1

Acetamide, N-(4-(((4,5-dihydro-1H-imidazol-2-yl)thio)acetyl)-2-nitrophenyl)-, monohydrochloride

Cat. No.: B12747226
CAS No.: 160518-40-1
M. Wt: 358.80 g/mol
InChI Key: NXZYEKIURKHDOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-(4-(((4,5-dihydro-1H-imidazol-2-yl)thio)acetyl)-2-nitrophenyl)-, monohydrochloride is a complex organic compound that features an imidazole ring, a nitrophenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-(((4,5-dihydro-1H-imidazol-2-yl)thio)acetyl)-2-nitrophenyl)-, monohydrochloride typically involves multiple steps, including the formation of the imidazole ring, the introduction of the nitrophenyl group, and the acetamide moiety. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The nitrophenyl group can participate in electron transfer reactions, affecting cellular redox states .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Acetamide, N-(4-(((4,5-dihydro-1H-imidazol-2-yl)thio)acetyl)-2-nitrophenyl)-, monohydrochloride lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitrophenyl and imidazole groups allows for diverse interactions with biological targets and chemical reagents .

Properties

CAS No.

160518-40-1

Molecular Formula

C13H15ClN4O4S

Molecular Weight

358.80 g/mol

IUPAC Name

N-[4-[2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetyl]-2-nitrophenyl]acetamide;hydrochloride

InChI

InChI=1S/C13H14N4O4S.ClH/c1-8(18)16-10-3-2-9(6-11(10)17(20)21)12(19)7-22-13-14-4-5-15-13;/h2-3,6H,4-5,7H2,1H3,(H,14,15)(H,16,18);1H

InChI Key

NXZYEKIURKHDOU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C(=O)CSC2=NCCN2)[N+](=O)[O-].Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.